(3R,4S)-2,3-dimethylpiperidin-4-ol
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Overview
Description
(3R,4S)-2,3-dimethylpiperidin-4-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-2,3-dimethylpiperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-2,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated compounds.
Scientific Research Applications
(3R,4S)-2,3-dimethylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-2,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-dimethylhexane: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: Another compound with similar stereochemistry, used in different applications.
Uniqueness
What sets (3R,4S)-2,3-dimethylpiperidin-4-ol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R,4S)-2,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-6(2)8-4-3-7(5)9/h5-9H,3-4H2,1-2H3/t5-,6?,7+/m1/s1 |
InChI Key |
RSBKVKZYGJSCDI-UYMSWOSGSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCNC1C)O |
Canonical SMILES |
CC1C(NCCC1O)C |
Origin of Product |
United States |
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